molecular formula C7H6Br2O B1582163 2,6-Dibromo-4-methylphenol CAS No. 2432-14-6

2,6-Dibromo-4-methylphenol

Cat. No. B1582163
CAS RN: 2432-14-6
M. Wt: 265.93 g/mol
InChI Key: FIGPGTJKHFAYRK-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methylphenol, also known as p-Cresol, 2,6-dibromo-, Dibromocresol, 2,6-Dibromo-p-cresol, and 3,5-Dibromo-4-hydroxytoluene , is an organic compound with the formula C7H6Br2O . It has a molecular weight of 265.930 g/mol . This compound is used in noncovalent interactions which drive the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis .


Synthesis Analysis

The synthesis of 2,6-Dibromo-4-methylphenol involves the use of p-cresol and bromine . The reaction process produces hydrogen bromide, which is absorbed naturally . After the reaction finishes, the crude product is obtained, which contains 2.59% p-cresol, 95.03% 2-bromo-4-methylphenol, and 2.38% 2,6-dibromo-4-methylphenols .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-4-methylphenol can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C7H6Br2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 .


Physical And Chemical Properties Analysis

2,6-Dibromo-4-methylphenol is a powder with a melting point of 49-50 °C (lit.) . It has a molecular weight of 265.93 g/mol .

Scientific Research Applications

Syntheses of 2,6-Dibromo-4-methylphenol Derivatives

  • Research on the synthesis of symmetric and unsymmetric 2,6-bis(phosphino)phenols involved reactions with O-protected 2,6-dibromo-4-methylphenol derivatives. This work contributes to the development of new compounds for potential applications in various fields of chemistry (Beganskienė, Nikishkin, Luck, & Urnezius, 2006).

Medicinal and Biological Research

  • A study explored the endothelial protective effects of 2,6-diisobornyl-4-methylphenol in rats. This compound showed potential in enhancing antiplatelet activity and reducing endothelial dysfunction, suggesting its use in cardiovascular therapies (Shchetinin et al., 2019).

Chemical Properties and Applications

  • Investigations into Schiff bases, including 4,6-dibromo-3-methoxy-2-[(phenylimino)methyl]phenol, provided insights into their prototropy and radical scavenging activities. Such studies are crucial for the potential use of these compounds in pharmaceutical and food industries (Kaştaş et al., 2017).

  • Research on molecular structure and quantum mechanical calculations of certain dibromo-methylphenol compounds revealed their free radical scavenging activities. These findings are significant for their potential applications in antioxidant therapies (Alaşalvar et al., 2014).

Environmental and Industrial Applications

  • A study on the pyrolysis of methoxyphenols, including 2,6-dimethoxyphenol, contributes to understanding the chemical changes in lignin, relevant for biomass and environmental research (Vane & Abbott, 1999).

  • Research on the oxidative coupling of phenols, involving compounds like 2,6-di-tert-butylphenol, informs industrial processes, particularly in the context of catalytic activity (Segoviano-Garfias, Mendoza-Díaz, & Moreno-Esparza, 2014).

Safety And Hazards

The safety data sheet for 2,6-Dibromo-4-methylphenol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2,6-dibromo-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGPGTJKHFAYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179062
Record name p-Cresol, 2,6-dibromo-
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Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-methylphenol

CAS RN

2432-14-6
Record name 2,6-Dibromo-4-methylphenol
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Record name 2,6-Dibromo-p-cresol
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Record name 2,6-Dibromo-4-methylphenol
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Record name p-Cresol, 2,6-dibromo-
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Record name 2,6-dibromo-p-cresol
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Record name 2,6-DIBROMO-P-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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